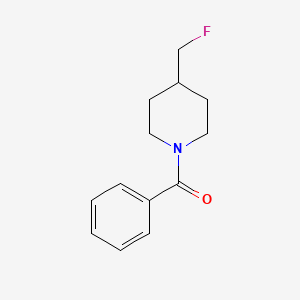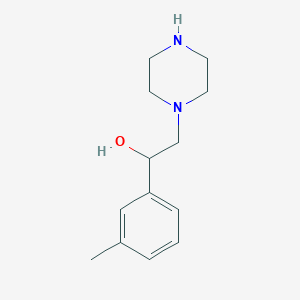![molecular formula C13H16N2S2 B13479406 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole CAS No. 1211568-41-0](/img/structure/B13479406.png)
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both a benzothiazole and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method involves treating substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
科学的研究の応用
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory properties. It has shown activity in inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.
Biological Studies: It is used in molecular docking studies to understand its interaction with various protein targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
作用機序
The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound binds to the active site of the enzymes, preventing their catalytic activity.
類似化合物との比較
Similar Compounds
2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole: This compound has a similar structure but with a methyl group at the 2-position.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have shown similar anti-inflammatory properties.
Uniqueness
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole is unique due to its specific combination of a benzothiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a valuable compound for further research in medicinal chemistry.
特性
CAS番号 |
1211568-41-0 |
|---|---|
分子式 |
C13H16N2S2 |
分子量 |
264.4 g/mol |
IUPAC名 |
2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChIキー |
BZEXKGAVSPYHLY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


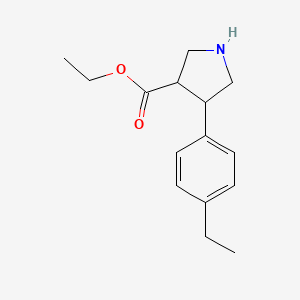
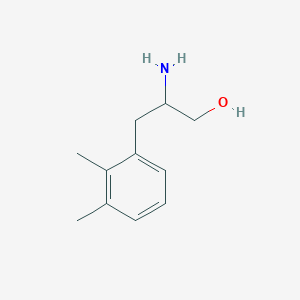
![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
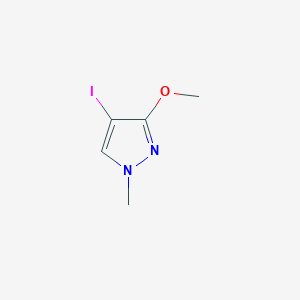
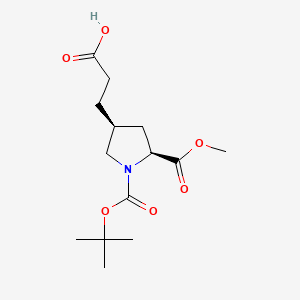
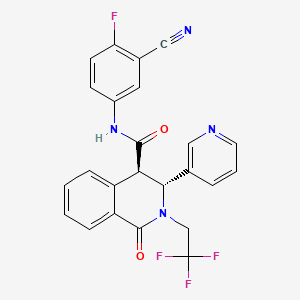

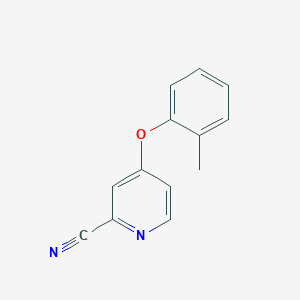

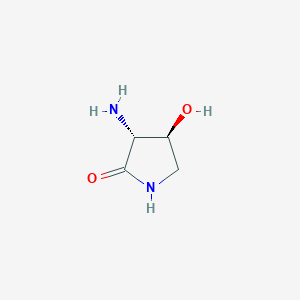
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
